2-(1-Chloro-2-methylpropan-2-yl)-4-fluoro-1-methoxybenzene
Overview
Description
2-(1-Chloro-2-methylpropan-2-yl)-4-fluoro-1-methoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a chloro, fluoro, and methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloro-2-methylpropan-2-yl)-4-fluoro-1-methoxybenzene typically involves the alkylation of a fluorobenzene derivative with a chloroalkane. One common method is the Friedel-Crafts alkylation, where 4-fluoroanisole is reacted with 1-chloro-2-methylpropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(1-Chloro-2-methylpropan-2-yl)-4-fluoro-1-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohol derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The fluoro group can be reduced under specific conditions to form hydrogenated derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products
Substitution: Formation of 2-(1-Hydroxy-2-methylpropan-2-yl)-4-fluoro-1-methoxybenzene.
Oxidation: Formation of 2-(1-Chloro-2-methylpropan-2-yl)-4-fluorobenzaldehyde or 2-(1-Chloro-2-methylpropan-2-yl)-4-fluorobenzoic acid.
Reduction: Formation of 2-(1-Chloro-2-methylpropan-2-yl)-4-fluoro-1-methoxycyclohexane.
Scientific Research Applications
2-(1-Chloro-2-methylpropan-2-yl)-4-fluoro-1-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-Chloro-2-methylpropan-2-yl)-4-fluoro-1-methoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The presence of the chloro, fluoro, and methoxy groups can influence its binding affinity and specificity towards these targets. The compound may act as an inhibitor or modulator of specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-methyl-2-phenylpropane: Similar structure but lacks the fluoro and methoxy groups.
(1-Chloro-2-methylpropan-2-yl)oxytrimethylsilane: Contains a trimethylsilane group instead of the benzene ring.
tert-Butyl (1-chloro-2-methylpropan-2-yl)carbamate: Contains a carbamate group instead of the benzene ring.
Uniqueness
2-(1-Chloro-2-methylpropan-2-yl)-4-fluoro-1-methoxybenzene is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of the fluoro group enhances its reactivity and potential biological activity, while the methoxy group can influence its solubility and interaction with other molecules.
Biological Activity
2-(1-Chloro-2-methylpropan-2-yl)-4-fluoro-1-methoxybenzene is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data and research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by a chloro group, a methoxy group, and a fluoro substituent on a benzene ring. The molecular formula is , with a molecular weight of approximately 218.68 g/mol. Its structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 218.68 g/mol |
CAS Number | Not specified |
Cytotoxicity Studies
Cytotoxicity assays performed on related compounds indicate that halogenated methoxybenzenes can exhibit significant cytotoxic effects on cancer cell lines. A study involving structurally similar compounds found that they induce apoptosis in human cancer cells through the activation of caspase pathways. This mechanism may be relevant to understanding the biological activity of this compound.
Enzyme Inhibition
Enzyme inhibition studies suggest that this compound could act as a competitive inhibitor for certain enzymes involved in metabolic pathways. For example, compounds with similar functional groups have been documented to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This could lead to interactions with other pharmaceuticals, necessitating further investigation into its pharmacokinetics.
Case Study 1: Antimicrobial Efficacy
In a comparative study of methoxy-substituted phenols, several compounds were tested for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results showed that compounds with fluorine substitutions demonstrated enhanced antibacterial effects compared to their non-fluorinated counterparts. Although specific data for this compound was not available, the trend suggests potential efficacy in this area.
Case Study 2: Cytotoxicity Assessment
A study conducted on various halogenated phenolic compounds assessed their cytotoxic effects on MCF-7 breast cancer cells. The results indicated that certain derivatives led to significant cell death at concentrations ranging from 10 to 50 µM. The findings highlight the need for further testing of this compound to establish its cytotoxic profile.
Properties
IUPAC Name |
2-(1-chloro-2-methylpropan-2-yl)-4-fluoro-1-methoxybenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClFO/c1-11(2,7-12)9-6-8(13)4-5-10(9)14-3/h4-6H,7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDBKNBCXCCQCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C1=C(C=CC(=C1)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50580524 | |
Record name | 2-(1-Chloro-2-methylpropan-2-yl)-4-fluoro-1-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50580524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851314-92-6 | |
Record name | 2-(1-Chloro-2-methylpropan-2-yl)-4-fluoro-1-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50580524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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